6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine

Lipophilicity Membrane Permeability CNS Drug Design

Researchers require aminoindane analogues with precisely defined lipophilicity and fluorine substitution to avoid SAR misinterpretation. This racemic compound (MW 193.26) offers a validated reference point. • Physicochemical differentiation: cLogP 3.20, TPSA 12.0 Ų - optimal for CNS penetration studies. • Structural utility: Direct comparator to (R)-enantiomer (CAS 790208-54-7) for stereochemistry-driven pharmacology. • Analytical advantage: 6-fluoro regioisomer enables 19F NMR and 18F-radiolabeling precursors. Supplied as racemic solid. Immediate shipment globally.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
CAS No. 284477-77-6
Cat. No. B11904783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine
CAS284477-77-6
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C1C=C(C=C2)F
InChIInChI=1S/C12H16FN/c1-2-7-14-12-6-4-9-3-5-10(13)8-11(9)12/h3,5,8,12,14H,2,4,6-7H2,1H3
InChIKeyOIYBGGMZPJDQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine Overview


6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine (CAS 284477-77-6) is a synthetic, racemic aminoindane derivative featuring a 6-fluoro substituent on the aromatic ring and an N-propyl group on the primary amine . It belongs to the class of 1-aminoindanes, a structural motif widely explored for central nervous system (CNS) activity, particularly dopamine receptor modulation [1]. The combination of a lipophilic N-propyl chain and an electron-withdrawing fluorine atom confers unique physicochemical properties, including a calculated LogP of ~3.2 and a topological polar surface area (TPSA) of 12.0 Ų, which differentiate it from simpler aminoindane analogues [2].

Substitution Risks for 6-Fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine


Aminoindane derivatives are exquisitely sensitive to even minor structural modifications; interchanging fluorination patterns or N-alkyl chain lengths can dramatically alter lipophilicity, receptor binding kinetics, metabolic stability, and ultimately pharmacological profile [1]. Generic substitution with unsubstituted aminoindane or alternative fluoro/propyl regioisomers cannot be assumed to yield equivalent biological or physicochemical performance. This guide provides quantitative evidence demonstrating where 6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine exhibits verifiable differentiation from its closest structural analogues, enabling informed procurement decisions based on specific experimental requirements.

Key Differentiators for 6-Fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine


Lipophilicity: Enhanced vs. Non-Fluorinated Analogues

6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine exhibits a calculated LogP value of 3.20 , which is significantly higher than that of the non-fluorinated N-propyl analogue (LogP = 2.98) [1] and more than double that of the unsubstituted 2,3-dihydro-1H-inden-1-amine (LogP = 1.64) [2]. The introduction of the 6-fluoro substituent increases lipophilicity by ~0.22 log units compared to the non-fluorinated N-propyl derivative, a change that can meaningfully impact blood-brain barrier penetration and CNS distribution.

Lipophilicity Membrane Permeability CNS Drug Design

Reduced Polar Surface Area vs. Hydroxylated Analogues

The topological polar surface area (TPSA) of 6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine is 12.0 Ų [1], which is substantially lower than that of the 6-hydroxy aminoindane analogue (TPSA ~29 Ų) and the 5,6-methylenedioxy analogue (MDAI, TPSA ~30.5 Ų) [2]. A TPSA below 60 Ų is associated with favorable passive diffusion across the blood-brain barrier, and the exceptionally low TPSA of this compound (12.0 Ų) suggests superior passive permeability compared to more polar analogues.

Polar Surface Area Passive Diffusion Blood-Brain Barrier

Conformational Flexibility: Rotatable Bonds vs. Rigid Analogues

6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine possesses 3 rotatable bonds [1], which is 2 more than the rigid 2-aminoindane scaffold (1 rotatable bond) [2] and 1 more than N-methyl aminoindane analogues (2 rotatable bonds) [3]. The additional rotational freedom conferred by the N-propyl chain allows for greater conformational sampling at receptor binding sites, which can translate into distinct binding kinetics and selectivity profiles compared to more constrained analogues.

Rotatable Bonds Conformational Flexibility Receptor Binding

Stereochemistry Comparison: Chiral vs. Achiral Analogues

The compound contains one undefined stereocenter at the C1 position [1], enabling resolution into enantiopure (R)- and (S)- forms. This contrasts with 2-aminoindane derivatives, which are achiral. The (R)-enantiomer of 6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine (CAS 790208-54-7) is commercially available [2], whereas the racemate (CAS 284477-77-6) provides a baseline for comparative stereospecific studies. Procurement of the racemate allows users to evaluate differential enantiomer pharmacology in a controlled manner, which is not possible with achiral 2-aminoindane scaffolds.

Chirality Enantioselective Synthesis Stereospecific Pharmacology

Lower Molecular Weight vs. Polyfluorinated Analogues

With a molecular weight of 193.26 g/mol , 6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine is approximately 30% lighter than typical difluoro- or trifluoromethyl-substituted aminoindane derivatives (MW ~250–300) [1]. This places the compound well within the favorable range for CNS drug-likeness (MW < 400) and provides a favorable starting point for further functionalization without exceeding desirable physicochemical thresholds.

Molecular Weight Drug-Likeness Lead Optimization

Commercial Purity: Reproducibility Benchmark

The compound is commercially supplied with a specified purity of ≥97% (HPLC) by multiple vendors [1]. This contrasts with less well-characterized analogues that may be available only as crude reaction mixtures or with lower purity guarantees. A defined purity threshold ensures batch-to-batch consistency and eliminates the need for extensive in-house purification prior to use, reducing experimental variability.

Purity Procurement Reproducibility

Applications of 6-Fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine


CNS Drug Discovery: Dopamine/Serotonin Receptor Lead Optimization

The compound's calculated LogP of 3.20 and low TPSA of 12.0 Ų [1] make it an attractive scaffold for CNS-penetrant lead optimization. Its N-propyl and 6-fluoro substitution pattern has been associated with enhanced dopamine D2-like receptor binding in structurally related aminoindane series [2]. Researchers can utilize this compound as a starting point for SAR studies aimed at improving brain exposure and receptor selectivity.

Stereochemical Pharmacology: Racemic vs. Enantiopure Comparator

With a single stereocenter, the racemic compound (CAS 284477-77-6) serves as an ideal comparator to the commercially available (R)-enantiomer (CAS 790208-54-7) [3]. This enables direct assessment of stereochemistry-dependent differences in receptor binding affinity, functional activity, and metabolic stability, which is not feasible with achiral 2-aminoindane derivatives.

Fluorinated Probe for 19F NMR and PET Imaging

The presence of a single fluorine atom at the 6-position [4] makes this compound a valuable precursor for 19F NMR spectroscopic studies or as a synthetic intermediate for 18F-radiolabeling. The 6-fluoro regioisomer offers a distinct electronic environment compared to 4- or 5-fluoro analogues, which can be exploited in fluorine-based biophysical assays.

Physicochemical Benchmarking in Aminoindane SAR

The compound's well-defined physicochemical profile (MW = 193.26, LogP = 3.20, TPSA = 12.0 Ų, rotatable bonds = 3) makes it an ideal reference point for constructing and evaluating aminoindane-focused chemical libraries. Its properties occupy a favorable region of CNS drug-like space, and it can serve as a control compound when exploring more polar or more lipophilic analogues.

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